O-Methylpsychotrine

Description

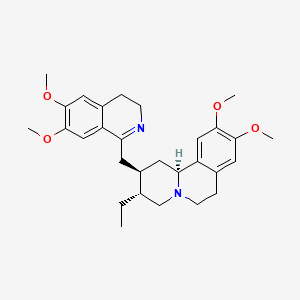

Structure

2D Structure

3D Structure

Properties

CAS No. |

523-01-3 |

|---|---|

Molecular Formula |

C29H38N2O4 |

Molecular Weight |

478.6 g/mol |

IUPAC Name |

(2R,3R,11bS)-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |

InChI |

InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,25H,6-12,17H2,1-5H3/t18-,21-,25-/m0/s1 |

InChI Key |

FBRKYRSUSJWLHH-HMHJJOSWSA-N |

SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC |

Other CAS No. |

523-01-3 |

Synonyms |

O-methyl-psychotrine O-methylpsychotrine O-methylpsychotrine sulfate hepatahydrate |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for O Methylpsychotrine

Total Synthesis Approaches to O-Methylpsychotrine

The total synthesis of this compound has been achieved through various methodologies, with a significant focus on controlling the stereochemistry of its multiple chiral centers. These approaches can be broadly categorized into stereospecific methods and different pathway strategies.

Stereospecific Synthesis Methodologies

A landmark in the synthesis of ipecac alkaloids was the stereospecific total synthesis of (+)-O-Methylpsychotrine. A key strategy involves the resolution of racemic intermediates to obtain the desired stereoisomers. One established method begins with the condensation of 3,4-dimethoxyphenethylamine (B193588) with diethyl 3-ethyl-4-oxopimelate to form a key lactam intermediate. This lactam is then cyclized, reduced, and resolved to yield the correct stereoisomer of the benzo[a]quinolizidine core.

This stereochemically defined core is then coupled with a derivative of 3,4-dimethoxyphenethylamine to construct the full isoquinoline-alkaloid framework. The final steps involve the formation of the dihydroisoquinoline ring, often via a Bischler-Napieralski reaction followed by reduction, to yield this compound. The stereospecificity of this route is crucial as the biological activity of ipecac alkaloids is highly dependent on their absolute configuration.

Convergent and Linear Synthesis Pathways

The synthesis of complex molecules like this compound can be approached through either linear or convergent strategies. A linear synthesis builds the molecule in a step-by-step manner, where each step adds a new fragment to a growing chain. The synthesis pioneered by Battersby and Turner can be viewed as a largely linear approach, where the benzo[a]quinolizidine core is first constructed and then elaborated by the addition of the isoquinoline (B145761) precursor. While conceptually straightforward, linear syntheses can be inefficient due to the cumulative loss of yield at each step.

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For this compound, a convergent approach would involve the separate synthesis of the benzo[a]quinolizidine portion and the dihydroisoquinoline moiety. These two key intermediates would then be joined in a final coupling step. This strategy is generally more efficient for complex targets as it allows for the parallel construction of molecular components, minimizing the impact of yield losses in any single reaction sequence. While specific convergent total syntheses of this compound are not extensively detailed in readily available literature, the general principles of convergent synthesis are widely applied in the synthesis of related complex alkaloids.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction of the molecule from a single starting material. | Conceptually simple to plan. | Often results in low overall yields for long sequences. |

| Convergent Synthesis | Independent synthesis of key fragments followed by their coupling. | Higher overall yields, greater flexibility. | Requires more complex planning and fragment coupling strategies. |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key area of research aimed at exploring structure-activity relationships and developing new therapeutic agents.

Modification at the Dihydroisoquinoline Moiety

Modifications at the dihydroisoquinoline moiety of this compound can lead to analogues with altered biological profiles. Synthetic strategies to achieve these modifications often involve the use of substituted phenethylamine (B48288) precursors in the final coupling or cyclization steps. For instance, employing phenethylamines with different substitution patterns on the aromatic ring would result in analogues with modified electronic and steric properties. The Bischler-Napieralski and Pictet-Spengler reactions are versatile tools for constructing the dihydroisoquinoline ring, and the choice of the N-acyl or aldehyde/ketone component in these reactions allows for the introduction of various substituents at the 1-position of the dihydroisoquinoline ring.

Exploration of Substituent Effects on Chemical Stability

The chemical stability of this compound and its derivatives is influenced by the nature and position of substituents on its molecular framework. While specific studies focusing solely on the substituent effects on the chemical stability of this compound are not extensively documented, general principles of organic chemistry suggest that electron-donating or electron-withdrawing groups on the aromatic rings would impact the reactivity and stability of the molecule. For example, substituents on the dihydroisoquinoline ring could affect the basicity of the nitrogen atom and the susceptibility of the imine-like double bond to nucleophilic attack or reduction. The stability of the tetracyclic benzo[a]quinolizidine core can also be influenced by steric and electronic factors introduced by various substituents. Further research in this area would be valuable for the rational design of more stable and potent analogues.

Methodologies for Preparing Precursors and Intermediates

The efficient synthesis of this compound relies on the availability of key precursors and intermediates. The two primary building blocks are the benzo[a]quinolizidine core and the dihydroisoquinoline unit.

The synthesis of the benzo[a]quinolizidine core typically starts from readily available materials. One common approach involves the Dieckmann condensation of a suitably substituted pimelate (B1236862) ester, followed by hydrolysis, decarboxylation, and subsequent cyclization reactions to form the tricyclic system. Stereoselective methods often employ chiral auxiliaries or asymmetric catalysis to establish the desired stereochemistry at the chiral centers.

Advanced Structural Elucidation and Stereochemical Research

Spectroscopic Characterization Techniques for O-Methylpsychotrine

Spectroscopy is a cornerstone in the structural analysis of complex natural products like this compound. By observing the interaction of the molecule with electromagnetic radiation, researchers can deduce its structural features. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. uobasrah.edu.iqnih.gov For this compound, both ¹H and ¹³C NMR studies are essential for unambiguous structural assignment. The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of each proton, while coupling constants reveal connectivity between neighboring protons. Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

The spectra are characterized by signals corresponding to the aromatic protons of the dimethoxyisoquinoline ring system, the methoxy (B1213986) groups, and the aliphatic protons of the rest of the molecule's framework.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data is predicted based on the known structure of this compound and typical chemical shifts for related isoquinoline (B145761) alkaloids. Experimental values may vary depending on the solvent and other conditions.

| Atom/Group | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 7.5 | 110 - 150 |

| Methoxy (-OCH₃) Protons | 3.8 - 4.0 | 55 - 60 |

| Aliphatic Protons | 1.5 - 3.5 | 20 - 60 |

| Vinylic Proton | ~5.5 | 120 - 140 |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula. youtube.com In the analysis of this compound, electron impact (EI) ionization typically leads to the formation of a molecular ion (M⁺), followed by characteristic fragmentation. libretexts.org

The fragmentation pattern is dictated by the molecule's structure, with cleavage often occurring at the bonds alpha to the nitrogen atom (α-cleavage) and through the breakdown of the isoquinoline ring system. libretexts.orgmiamioh.edu This predictable fragmentation is crucial for confirming the identity of the alkaloid.

Table 2: Characteristic Mass Spectrometry Fragmentation for this compound Note: This table outlines the expected major fragmentation pathways and resulting ions based on the structure of this compound.

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - C₂H₅]⁺ | Loss of an ethyl radical from the side chain |

| Dihydroisoquinolinium ion | Cleavage of the bond connecting the two main ring systems |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which is related to the electronic transitions within its chromophores. utoronto.ca For this compound, the UV spectrum is primarily defined by the conjugated π-electron system of its dimethoxy-substituted isoquinoline ring. nih.gov The wavelength of maximum absorption (λmax) is a key characteristic used for identification and for gaining insight into the extent of conjugation within the molecule. utoronto.ca Extending conjugation typically results in a shift of the absorption maximum to a longer wavelength (bathochromic shift). utoronto.ca

Table 3: Typical UV-Vis Absorption Data for the Isoquinoline Chromophore in this compound

| Solvent | λmax (nm) | Transition Type |

| Ethanol | ~230, ~285 | π → π* |

Isomeric Forms and Stereochemistry Research

The stereochemistry of this compound is complex, involving multiple chiral centers and the potential for geometric isomerism, which necessitates detailed investigation.

A key aspect of the isomerism of this compound and related alkaloids is the position of a double bond. An endocyclic double bond has both of its carbon atoms within a ring structure, whereas an exocyclic double bond has only one carbon atom as part of the ring. quora.comresearchgate.net In the context of this compound, this refers to the double bond in the second ring system. Generally, for six-membered rings, the endocyclic isomer is thermodynamically more stable than the exocyclic isomer due to factors like reduced steric strain and more favorable orbital overlap. pearson.comechemi.com Research into these isomeric forms helps to understand the biosynthetic pathways and chemical reactivity of these alkaloids.

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. ardena.com Since enantiomers often exhibit different biological activities, obtaining them in pure form is essential. The process of separating a racemic mixture (a 50:50 mixture of enantiomers) is known as chiral resolution. wikipedia.org

Common techniques for the resolution of alkaloids like this compound include:

Diastereomeric Salt Formation: This classic method involves reacting the racemic base (the alkaloid) with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid. pharmacy180.comlibretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. ardena.comwikipedia.org The pure enantiomers of the alkaloid are then recovered by treating the separated salts with a base. libretexts.org

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus be separated. iupac.orgmdpi.com This method is highly effective for obtaining enantiomers with very high purity. mdpi.com

Compound Names

Analytical Methodologies for the Detection and Quantification of O Methylpsychotrine in Research Matrices

Chromatographic Techniques

Chromatographic methods form the cornerstone of O-Methylpsychotrine analysis, providing the necessary separation from a complex mixture of related alkaloids and other matrix components. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC is the predominant method for the separation of ipecacuanha alkaloids, including this compound. The development of a robust HPLC method involves careful optimization of the stationary phase, mobile phase composition, and detector settings to achieve adequate resolution and sensitivity.

A common approach involves the use of a C18 stationary phase, which provides effective separation based on the hydrophobicity of the analytes. The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as methanol or acetonitrile. For instance, a mobile phase composed of a buffered aqueous sodium 1-hexanesulfonate solution and methanol has been successfully employed for the separation of ipecacuanha alkaloids mdpi.comchemguide.co.uk. The ion-pairing agent, sodium 1-hexanesulfonate, helps to improve the peak shape and retention of the basic alkaloid compounds. Isocratic elution, where the mobile phase composition remains constant throughout the run, has been found to be effective for these separations mdpi.comchemguide.co.uk.

The optimization of the mobile phase ratio and flow rate is critical for achieving the desired separation. For example, varying the buffer-to-methanol ratio can significantly impact the retention times and resolution of the alkaloids. A systematic approach to method development often involves evaluating a range of mobile phase compositions and flow rates to identify the optimal conditions.

Table 1: Illustrative HPLC Method Parameters for Ipecacuanha Alkaloid Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Buffered aqueous sodium 1-hexanesulfonate and methanol |

| Elution Mode | Isocratic |

| Detector | UV-Vis or Mass Spectrometer |

This table presents a general overview of typical HPLC conditions. Specific parameters such as column dimensions, buffer pH, and methanol percentage would require optimization for a particular application.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While HPLC is more commonly used for the analysis of ipecacuanha alkaloids due to their relatively low volatility, GC-MS can be a valuable tool, particularly for the identification of minor alkaloids and for structural elucidation. The successful GC-MS analysis of these compounds often requires derivatization to increase their volatility and thermal stability.

A typical GC-MS protocol for the analysis of polycyclic aromatic alkaloids, which share structural similarities with this compound, involves a high-temperature capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase semanticscholar.org. The temperature program is optimized to ensure the separation of the various components in the sample. Electron ionization (EI) at 70 eV is commonly used to generate characteristic fragmentation patterns that aid in the identification of the compounds semanticscholar.org.

The mass spectrometer is operated in scan mode to acquire a full mass spectrum for each eluting peak, allowing for the determination of the molecular ion and the identification of key fragment ions. This information, combined with the retention time, provides a high degree of confidence in the identification of the target analytes semanticscholar.org.

Coupling Techniques for Enhanced Analysis

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for both the qualitative and quantitative analysis of this compound, offering high sensitivity and selectivity.

HPLC-MS for Qualitative and Quantitative Analysis

The combination of HPLC with mass spectrometry (HPLC-MS) is a highly effective technique for the analysis of this compound in complex matrices. This approach leverages the separation power of HPLC with the sensitive and selective detection capabilities of MS. This compound has been successfully identified in historical pharmaceutical relics using HPLC-MS, where it was found as a decomposition product of emetine (B1671215) mdpi.comchemguide.co.uk.

For qualitative analysis, the mass spectrometer provides the molecular weight of the eluting compound, which is a critical piece of information for its identification. Further confirmation can be achieved through the analysis of the isotopic pattern of the molecular ion.

For quantitative analysis, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where only ions of a specific mass-to-charge ratio (m/z) are monitored. This approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the accurate quantification of this compound even at low concentrations.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Decomposition Products

Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous structural confirmation of this compound and for the identification of its decomposition products. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is highly specific to the structure of the molecule and serves as a molecular fingerprint.

The identity of this compound and other ipecacuanha alkaloids has been confirmed using MS2 (one stage of tandem mass spectrometry), and the fragmentation mechanisms of these compounds have been proposed mdpi.comchemguide.co.uk. By comparing the fragmentation pattern of an unknown compound to that of a known standard or to previously reported data, its identity can be confidently established.

Furthermore, MS/MS is instrumental in identifying decomposition products. For instance, the presence of this compound as a degradation product of emetine was confirmed through HPLC-MS analysis, with MS/MS providing the structural information necessary for its definitive identification mdpi.comchemguide.co.uk.

Table 2: Conceptual MS/MS Parameters for this compound Analysis

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | [M+H]+ of this compound |

| Collision Energy | Optimized to produce characteristic fragment ions |

| Product Ions (m/z) | Specific fragments resulting from the dissociation of the precursor ion |

This table outlines the conceptual parameters for an MS/MS analysis. The actual m/z values for the precursor and product ions would need to be determined experimentally.

Specialized Detection and Separation Methods

In addition to the mainstream chromatographic techniques, specialized methods can be employed for the detection and separation of this compound and related alkaloids. These methods can offer advantages in terms of speed, efficiency, or selectivity.

One such technique is pH-zone-refining counter-current chromatography. This is a preparative separation technique that has been successfully used for the separation of isoquinoline (B145761) alkaloids from complex mixtures. This method relies on the differential partitioning of the analytes between two immiscible liquid phases based on their pKa values, allowing for the efficient separation of compounds with similar structures.

Another specialized approach involves the use of different extraction and purification techniques to isolate and enrich the alkaloids of interest prior to chromatographic analysis. These methods can include liquid-liquid extraction at different pH values to separate alkaloids based on their basicity, and the use of various solid-phase extraction (SPE) cartridges to remove interfering substances and concentrate the analytes.

Optimization of Extraction and Separation Protocols

The analysis of this compound, a minor alkaloid found in ipecacuanha root, necessitates robust extraction and separation techniques to isolate it from a complex matrix of related compounds, primarily the major alkaloids emetine and cephaeline (B23452). Research has focused on adapting methods developed for these major alkaloids to effectively analyze this compound.

Extraction:

The initial step in the analysis of this compound from plant material, such as ipecacuanha root, typically involves a solid-liquid extraction. An optimized protocol utilizes an acidic methanol or ethanol solution. The acidic conditions facilitate the extraction of the alkaloids by converting them into their more soluble salt forms. A common procedure involves the ultrasonic extraction of the powdered plant material with an acidic solvent, which enhances the efficiency of the extraction process.

For biological matrices such as plasma or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is generally employed. LLE protocols often involve the use of an organic solvent like diethyl ether under alkaline conditions to extract the alkaloids from the aqueous biological fluid. SPE offers a more controlled and often cleaner extraction, with cartridges packed with a C18 sorbent being a common choice. The optimization of SPE involves careful selection of the loading, washing, and elution solvents to maximize the recovery of this compound while minimizing interferences from the matrix.

Separation:

High-performance liquid chromatography (HPLC) is the cornerstone for the separation of this compound from other ipecacuanha alkaloids. Due to the structural similarities of these compounds, achieving adequate resolution is a key challenge. Optimized separation is typically achieved using a reversed-phase C18 column.

The mobile phase composition is a critical parameter that is fine-tuned to achieve the desired separation. A gradient elution is often preferred over an isocratic one to effectively resolve the various alkaloids present in the extract. A typical mobile phase consists of a mixture of an aqueous buffer (such as phosphate or phosphoric acid) and an organic modifier, most commonly acetonitrile. The pH of the aqueous buffer is also a crucial factor influencing the retention and peak shape of the alkaloids.

A study by Nesmerak et al. (2018) optimized the separation of ipecacuanha alkaloids, including this compound, using an HPLC-MS system. Their method employed a C18 column with a gradient elution of a mobile phase consisting of a buffered aqueous sodium 1-hexanesulfonate solution and methanol. This ion-pairing agent was instrumental in achieving good separation of the alkaloids.

| Parameter | Optimized Condition |

| Extraction Solvent | Acidic Methanol or Ethanol |

| Separation Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Gradient elution with Acetonitrile and aqueous buffer (e.g., phosphate, phosphoric acid) |

| Detection | Mass Spectrometry (MS) or UV-Vis Spectroscopy |

Detection Limits and Sensitivity in Research Samples

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

For this compound, specific validated data on its LOD and LOQ in various research matrices are not extensively reported in the available literature. However, by examining the analytical methods developed for the major ipecacuanha alkaloids, emetine and cephaeline, an estimation of the achievable sensitivity for this compound can be inferred.

Modern analytical instrumentation, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offers very high sensitivity and selectivity. For structurally similar alkaloids, LODs in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range are often achievable in biological fluids like plasma and urine.

The study by Nesmerak et al. (2018), which successfully identified this compound in historical pharmaceutical relics using HPLC-MS, demonstrates the high sensitivity of this technique for detecting even minor components in complex samples. While the study did not report specific LOD or LOQ values for this compound, the ability to detect it as a decomposition product of emetine in aged samples suggests that a sensitive method was employed.

For quantitative analysis, a validated method would require the determination of the LOD and LOQ for this compound in each specific research matrix (e.g., plasma, urine, plant extract). This validation process would involve spiking the matrix with known concentrations of a certified this compound reference standard and determining the lowest concentration at which the signal is consistently and reliably detected and quantified.

| Analytical Technique | Typical Limit of Detection (LOD) for Related Alkaloids | Typical Limit of Quantification (LOQ) for Related Alkaloids |

| HPLC-UV | Low to mid ng/mL range | Mid to high ng/mL range |

| HPLC-MS/MS | Low pg/mL to low ng/mL range | Low to mid pg/mL to low ng/mL range |

It is important to note that the actual LOD and LOQ for this compound will depend on several factors, including the specific instrumentation used, the efficiency of the extraction and separation protocols, and the nature of the research matrix. Therefore, any quantitative study involving this compound would necessitate a rigorous method validation to establish these critical performance characteristics.

Mechanistic Biochemical and Molecular Investigations of O Methylpsychotrine

Inhibition of Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT)

O-Methylpsychotrine sulfate (B86663) heptahydrate (MP) has been found to be a potent inhibitor of the DNA polymerase activity of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT). This inhibitory effect is selective for the recombinant HIV-1 RT (p66) subunit. researchgate.netnih.gov

Enzyme Kinetic Analysis of RT Inhibition

Detailed studies have characterized the mechanism of inhibition facilitated by this compound. The observed kinetics were non-Michaelis-type, characterized by biphasic double-reciprocal plots and Hill coefficients of less than 1. These kinetic characteristics suggest a complex interaction with the enzyme. researchgate.netnih.gov

Noncompetitive, Uncompetitive, and Competitive Aspects Relative to Substrates

The nature of this compound's inhibition of HIV-1 RT varies depending on the substrate and its concentration:

Noncompetitive Inhibition: With respect to thymidine (B127349) triphosphate (TTP), the inhibition by this compound was found to be noncompetitive. researchgate.netnih.gov

Uncompetitive Inhibition: At low template-primer concentrations, the inhibition was uncompetitive with respect to poly(rA) and oligo(dT)12-18 (4:1). researchgate.netnih.gov

Competitive Inhibition: At high template-primer concentrations (exceeding 200 µM), the inhibition transitioned to competitive with respect to poly(rA) and oligo(dT)12-18 (4:1). researchgate.netnih.gov

Identical non-Michaelis-type kinetics were also observed when activated DNA was utilized as the template, further highlighting the complex kinetic profile of this compound's interaction with HIV-1 RT. researchgate.netnih.gov

Table 1: Kinetic Aspects of this compound Inhibition of HIV-1 RT

| Substrate (or Template-Primer) | Concentration Regimen | Type of Inhibition |

| TTP | N/A | Noncompetitive |

| Poly(rA) and oligo(dT)12-18 (4:1) | Low concentrations | Uncompetitive |

| Poly(rA) and oligo(dT)12-18 (4:1) | High concentrations (>200 µM) | Competitive |

| Activated DNA (as template) | N/A | Non-Michaelis-type |

Allosteric Inhibition Mechanisms

The kinetic data, particularly the biphasic double-reciprocal plots and Hill coefficients less than 1, indicate that this compound functions as an allosteric inhibitor of HIV-1 RT. This suggests that the enzyme possesses multiple active sites that interact in a cooperative (negative) fashion when the inhibitor is present. researchgate.netnih.gov Structural analog studies have revealed that the imine functionality at positions 1' and 2' of this compound is a critical structural requirement for its HIV-1 RT inhibitory activity. This unique structural feature allows this compound to interact with HIV-1 RT in a manner distinct from other polymerases. researchgate.netnih.gov

Substrate Specificity in RT Inhibition

This compound demonstrates selectivity in its inhibitory action, primarily targeting HIV-1 RT. researchgate.netnih.gov

Differential Effects on DNA Polymerase Activity with Various Template-Primers

The inhibitory effect of this compound on HIV-1 RT's DNA polymerase activity is influenced by the specific template-primer used. Greater inhibition was observed when poly(rA) and oligo(dT)12-18 (4:1) were used as the template-primer, as compared to other natural and synthetic template-primers tested. researchgate.netnih.gov The non-Michaelis-type kinetics were consistently observed with activated DNA as a template, further supporting the complex interaction profile. researchgate.netnih.gov

Selectivity against other Polymerases (e.g., Avian Myeloblastosis Virus RT, Mammalian, Bacterial)

A key finding regarding this compound is its high selectivity. It exhibited significantly less inhibitory effect on avian myeloblastosis virus reverse transcriptase (AMV RT), as well as on mammalian and bacterial DNA and RNA polymerases. researchgate.netnih.gov In contrast to this compound, other alkaloids from the ipecac class, such as emetine (B1671215) hydrochloride, were found to be inactive against HIV-1 RT and all other tested enzymes. researchgate.netnih.gov Furthermore, this compound did not inhibit in vitro protein synthesis, a characteristic observed with other ipecac alkaloids, underscoring its unique selectivity profile. researchgate.netnih.gov

Table 2: this compound Selectivity Against Various Polymerases

| Enzyme Type | Inhibition by this compound | Inhibition by Other Ipecac Alkaloids (e.g., Emetine HCl) |

| Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT) | Potent inhibition | Inactive |

| Avian Myeloblastosis Virus Reverse Transcriptase (AMV RT) | Significantly less effect | Inactive |

| Mammalian DNA Polymerases | Significantly less effect | Inactive |

| Mammalian RNA Polymerases | Significantly less effect | Inactive |

| Bacterial DNA Polymerases | Significantly less effect | Inactive |

| Bacterial RNA Polymerases | Significantly less effect | Inactive |

| In vitro protein synthesis | No inhibition | Inhibition observed |

Structure Activity Relationship Sar Studies of O Methylpsychotrine and Its Analogues

Identification of Key Structural Determinants for HIV-1 RT Inhibition

The potency of O-Methylpsychotrine as an HIV-1 RT inhibitor is not shared by all structurally similar ipecac alkaloids. This selectivity points to specific molecular features that are indispensable for its antiviral activity. Studies comparing this compound to its analogues have successfully identified key structural determinants that govern its interaction with the viral enzyme.

Research has unequivocally identified the imine functionality, which constitutes a double bond between the 1' and 2' positions of the isoquinoline (B145761) ring system, as the principal structural requirement for HIV-1 RT inhibitory activity. nih.gov this compound and its parent compound, psychotrine (B1678309), both possess this critical unsaturation and demonstrate potent inhibitory effects on the DNA polymerase activity of HIV-1 RT. nih.gov In stark contrast, emetine (B1671215), a closely related ipecac alkaloid where the corresponding 1' and 2' positions are saturated, is inactive against HIV-1 RT. nih.gov This finding highlights that the planarity and electronic configuration conferred by the imine double bond are essential for the molecule to bind effectively to the allosteric site on the enzyme and exert its inhibitory function.

While direct studies on the specific stereoisomers of this compound are not extensively detailed in the available literature, the importance of stereochemistry is a well-established principle for non-nucleoside reverse transcriptase inhibitors (NNRTIs). The allosteric binding pocket of HIV-1 RT is known to be asymmetric, and as a result, the three-dimensional arrangement of a ligand's atoms is crucial for optimal binding and inhibitory potency. nih.gov

For other classes of chiral NNRTIs, it has been demonstrated that enantiomers can exhibit vast differences in activity, with one stereoisomer often being thousands of times more potent than its mirror image. nih.gov For instance, studies on chiral naphthyl thiourea compounds revealed that the 'R' stereoisomers fit the NNI binding pocket significantly better than the corresponding 'S' stereoisomers. nih.gov Similarly, for certain synthetic isoquinoline-based HIV inhibitors, the stereochemistry of chiral moieties plays a significant role in their antagonistic activity. mdpi.com Given that this compound possesses multiple chiral centers, it is highly probable that only a specific stereoisomer is responsible for the observed potent anti-HIV-1 RT activity, as it would have the correct spatial orientation to fit within the contours of the allosteric binding site.

Impact of Structural Modifications on Mechanistic Potency

Structural modifications to the this compound scaffold, whether through changes in saturation or substitutions, have a profound impact on its biological activity. These modifications help to map the pharmacophore and understand the forces driving the drug-receptor interaction.

The most significant modification impacting biological activity is the saturation of the 1'-2' imine bond. As noted previously, the conversion of psychotrine (active) to emetine (inactive) involves the reduction of this double bond, leading to a complete loss of activity against HIV-1 RT. nih.gov This underscores that the unsaturation is a non-negotiable feature for inhibition.

Regarding substitutions, a comparison between psychotrine and this compound provides insight. Both molecules are potent inhibitors, indicating that substitution at the O-6 position of the isoquinoline core is tolerated. nih.gov Psychotrine features a hydroxyl group (-OH) at this position, while this compound has a methoxy (B1213986) group (-OCH3). The fact that both are active suggests that this region of the molecule may not be involved in a critical hydrogen bond donation and that a certain degree of steric bulk is permissible. This allows for potential future modifications at this site to improve pharmacokinetic properties without compromising mechanistic potency.

| Compound | Key Structural Feature at 1'-2' | Substitution at O-6 | HIV-1 RT Inhibitory Activity |

|---|---|---|---|

| This compound | Imine (Unsaturated) | -OCH3 (Methoxy) | Active |

| Psychotrine | Imine (Unsaturated) | -OH (Hydroxyl) | Active |

| Emetine | Saturated | -OCH3 (Methoxy) | Inactive |

Kinetic studies have shown that this compound functions as an allosteric inhibitor of HIV-1 RT. nih.gov This mode of action means it does not bind to the enzyme's active site but rather to a distinct, separate pocket. This is the characteristic mechanism of NNRTIs, which bind to a hydrophobic pocket located approximately 10 Å from the polymerase active site. mdpi.com It is therefore hypothesized that this compound binds to this non-nucleoside inhibitor binding pocket (NNIBP).

Molecular docking studies of the related alkaloid emetine, although it is inactive, suggest that it can fit within the hydrophobic pockets of the RT enzyme. nih.gov The unique structural properties of this compound, particularly its essential imine group and specific stereochemistry, likely allow for a higher-affinity interaction within this pocket. nih.gov The conformational flexibility of the molecule would be critical for it to adopt the optimal geometry to fit within the binding site. The binding of the inhibitor is thought to induce a conformational change in the enzyme, particularly in the "thumb" and "finger" subdomains, which ultimately distorts the active site and prevents the polymerization of viral DNA.

Theoretical and Computational Chemistry Studies on O Methylpsychotrine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Analogues

The development of predictive models for chemical analogues, often achieved through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and chemical research. QSAR models establish mathematical relationships between the structural features or physicochemical properties of compounds (molecular descriptors) and their observed biological activities. These models enable the computational estimation of properties or activities for new, unsynthesized compounds, thereby reducing the need for extensive laboratory experimentation and accelerating the identification of promising candidates.

For O-Methylpsychotrine, while its key structural requirement for HIV-1 RT inhibition has been identified qualitatively, detailed theoretical and computational chemistry studies specifically focusing on the development of predictive QSAR models for its analogues were not extensively found in the current literature search. Such studies would typically involve:

Dataset Preparation: A collection of this compound analogues with known biological activity would be assembled. Data quality and consistency are crucial for robust model development.

Molecular Descriptor Calculation: The molecular structures of these analogues would be transformed into numerical descriptors. These descriptors can represent various aspects of a molecule, including its size, shape, electronic distribution, and hydrophobicity.

Model Generation: Statistical and machine learning algorithms (e.g., multiple linear regression, partial least squares, neural networks) would be applied to correlate the molecular descriptors with the observed biological activities.

Model Validation: The generated model would be rigorously validated using internal (e.g., cross-validation) and external (test set) validation techniques to ensure its robustness and predictive capacity.

The qualitative SAR information available for this compound, highlighting the importance of the imine functionality, would serve as critical input for such model development, guiding the selection of relevant molecular descriptors that capture this structural feature's influence on activity.

Integration of Steric and Electronic Parameters

The integration of steric and electronic parameters is fundamental to understanding and predicting the biological activity of chemical compounds within computational models. These parameters quantify the three-dimensional space occupied by a molecule (steric effects) and the distribution of electron density within it (electronic effects), both of which significantly influence how a molecule interacts with its biological target.

In the context of QSAR and other computational chemistry approaches, steric and electronic parameters are often incorporated as molecular descriptors. For instance, in Hansch analysis, classical QSAR studies correlate biological endpoints with parameters such as lipophilicity, polarizability, and electronic and steric parameters. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are three-dimensional QSAR (3D-QSAR) methods that explicitly consider the 3D structures and the steric and electrostatic fields of ligands. These methods generate contour maps that visually represent regions where specific steric or electronic properties are favorable or unfavorable for activity.

For this compound, although specific computational studies detailing the integration of these parameters for predictive model development were not found, the known importance of the imine functionality strongly suggests that both steric and electronic considerations would be paramount. The presence and electronic environment of this imine group would contribute significantly to the molecule's interaction with the HIV-1 RT enzyme. A computational study would likely quantify:

Steric Parameters: Descriptors related to the bulkiness or shape of the imine group and its surrounding molecular environment, influencing its fit into the enzyme's binding pocket.

Electronic Parameters: Descriptors reflecting the electron density, partial charges, or polarizability of the imine nitrogen and adjacent atoms, which dictate electrostatic interactions (e.g., hydrogen bonding, charge-charge interactions) with the enzyme.

By integrating such parameters, predictive models could elucidate the precise steric and electronic requirements for optimal HIV-1 RT inhibition by this compound and its analogues, guiding the rational design of novel compounds with enhanced activity.

Future Directions in O Methylpsychotrine Chemical Research

Exploration of Novel Synthetic Pathways and Analogues

The established synthetic routes for O-Methylpsychotrine and related benzo[a]quinolizidine systems provide a foundation, but future endeavors will focus on developing more efficient, sustainable, and stereoselective synthetic pathways. researchgate.net Current knowledge indicates that the basic synthesis of (+)-O-methylpsychotrine has been explored, but there is a continuous drive for improved methodologies. researchgate.net

Key areas for future synthetic research include:

Enantioselective Synthesis: Developing highly enantioselective methods to synthesize this compound and its analogues. This is crucial for obtaining pure stereoisomers, which often exhibit distinct biological activities and improved therapeutic profiles.

Green Chemistry Approaches: Exploring environmentally benign synthetic routes, such as catalysis (e.g., photocatalysis, organocatalysis) and flow chemistry, to reduce waste and energy consumption in the production of this compound and its derivatives.

Diversification of Analogues: Designing and synthesizing novel this compound analogues with targeted modifications to specific functional groups or structural motifs. Structure-activity relationship (SAR) studies on related compounds like emetine (B1671215) suggest that modifications, particularly at the N-2' position and on aromatic rings, can significantly alter biological activities. benthamopen.comnih.gov Future synthesis will aim to optimize these modifications for enhanced potency, selectivity, or altered pharmacological profiles, potentially leading to compounds with improved therapeutic indices or novel bioactivities.

Bio-inspired Synthesis: Investigating biosynthetic pathways within natural producers to inform biomimetic synthetic strategies, potentially uncovering more direct and efficient routes to the core this compound scaffold.

Advanced Mechanistic Characterization at the Molecular Level

While this compound has been identified as a selective allosteric inhibitor of HIV-1 RT, the precise molecular details of its interaction and the full scope of its cellular targets remain areas for extensive future investigation. researchgate.netnih.gov

Future research directions for mechanistic characterization include:

High-Resolution Structural Elucidation: Employing advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, to determine the atomic-level structure of this compound in complex with HIV-1 RT and other identified targets. This will provide critical insights into binding pockets, allosteric sites, and conformational changes induced by the compound.

Detailed Allosteric Mechanism Studies: Further dissecting the allosteric inhibition mechanism of this compound on HIV-1 RT. This could involve kinetic studies under various conditions, site-directed mutagenesis of the enzyme, and biophysical techniques to map the allosteric network and understand the cooperative (negative) interactions observed. researchgate.netnih.gov

Identification of Novel Molecular Targets: Utilizing unbiased target identification strategies, such as activity-based protein profiling (ABPP), chemical proteomics, and thermal proteome profiling (TPP), to discover additional direct protein targets of this compound beyond HIV-1 RT in relevant biological systems.

Computational Modeling and Simulation: Integrating computational approaches like molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations to predict binding affinities, simulate dynamic interactions, and refine hypotheses about its mechanism of action and potential off-targets.

Development of Specialized Analytical Platforms

Current analytical methods, such as HPLC-ESI-MS, have been instrumental in identifying and characterizing this compound and related ipecac alkaloids. researchgate.netcuni.cz However, future research will focus on developing more sophisticated, high-throughput, and sensitive analytical platforms to facilitate comprehensive studies.

Key advancements in analytical platforms for this compound include:

Enhanced Separation Techniques: Developing advanced hyphenated techniques, such as multidimensional liquid chromatography (LCxLC) or ion mobility-mass spectrometry (IM-MS), to achieve superior separation and characterization of this compound and its metabolites in complex biological matrices.

High-Throughput Screening Platforms: Creating specialized microfluidic or automated robotic platforms for rapid screening and quantification of this compound and its analogues in large sample sets, enabling faster drug discovery and development cycles.

Biosensor Development: Designing and fabricating highly sensitive and selective biosensors for real-time, label-free detection and quantification of this compound in biological samples, offering insights into its pharmacokinetics and pharmacodynamics.

Advanced Spectroscopic Techniques: Applying cutting-edge spectroscopic methods, such as high-field NMR (e.g., cryoprobe NMR, solid-state NMR for complex mixtures) and advanced vibrational spectroscopy (e.g., SERS), for detailed structural elucidation, conformational analysis, and interaction studies.

Data Science and AI Integration: Integrating artificial intelligence (AI) and machine learning algorithms with analytical platforms for automated data processing, pattern recognition, and predictive modeling, leading to more efficient and insightful analyses.

Integration of Omics Data for Systems-Level Understanding (e.g., Proteomics, Transcriptomics in relevant model systems)

A holistic understanding of this compound's biological effects necessitates the integration of various "omics" datasets. This multi-omics approach provides a comprehensive view of how the compound impacts biological systems at the genomic, transcriptomic, proteomic, and metabolomic levels. bioscipublisher.comazolifesciences.comnih.govresearchgate.netd-nb.info

Future directions in omics integration for this compound research include:

Transcriptomics and Proteomics Profiling: Conducting comprehensive transcriptomic (RNA-seq) and proteomic (mass spectrometry-based) studies in relevant model systems (e.g., HIV-infected cell lines, or other cell lines exhibiting this compound's effects) upon exposure to the compound. This will reveal global changes in gene expression and protein abundance, identifying affected cellular pathways and potential biomarkers. genoskin.commdpi.comfrontiersin.orgnih.gov

Metabolomics Analysis: Performing metabolomic profiling to understand how this compound influences cellular metabolism, identifying altered metabolic pathways and key metabolic intermediates.

Epigenomics Integration: Exploring epigenetic modifications (e.g., DNA methylation, histone modifications) induced by this compound, providing insights into its potential to regulate gene expression without altering DNA sequences. azolifesciences.com

Systems Biology Modeling: Integrating multi-omics data using advanced bioinformatics tools and machine learning algorithms to construct comprehensive biological networks. This will allow researchers to map the interrelationships between genes, proteins, and metabolites, providing a systems-level understanding of this compound's mechanism of action and its broader impact on cellular physiology. bioscipublisher.comazolifesciences.comnih.govresearchgate.netd-nb.info

Single-Cell Omics: Applying single-cell transcriptomics and proteomics to investigate cell type-specific responses to this compound, particularly in heterogeneous cell populations or complex tissues, to uncover nuanced biological effects. genoskin.com

Longitudinal Studies: Designing time-resolved multi-omics experiments to understand the dynamic changes induced by this compound, providing insights into the temporal progression of its effects and the adaptive responses of biological systems. d-nb.info

By pursuing these future directions, research on this compound will transition from characterization to a deeper, more predictive understanding, paving the way for its potential applications and the development of novel therapeutic strategies.

Q & A

Q. How to ensure reproducibility in this compound isolation protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.